molecular formula C18H18O2 B6356449 (2E)-1-(4-Ethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, 95% CAS No. 1175880-73-5

(2E)-1-(4-Ethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, 95%

Cat. No. B6356449
CAS RN: 1175880-73-5
M. Wt: 266.3 g/mol
InChI Key: DHUVSGCFKKSIAO-OUKQBFOZSA-N
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Description

(2E)-1-(4-Ethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, 95% (hereafter referred to as “2E-95”) is an organic compound with a wide range of potential applications in the field of scientific research. It is a volatile, colorless liquid with a boiling point of 144.6°C and a melting point of -43.2°C. 2E-95 is a derivative of prop-2-en-1-one, a type of aldehyde, and is composed of two aromatic rings with an ethyl group attached to one of them. Due to its unique chemical structure, 2E-95 has been studied for its potential uses in a variety of scientific fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

2E-95 has been studied for its potential applications in a variety of scientific fields. In biochemistry, it has been used as a reagent to study the structure of proteins. In physiology, it has been used to study the effects of drugs on the body. In pharmacology, it has been used to study the effects of drugs on the brain. Additionally, 2E-95 has been studied for its potential uses in the field of analytical chemistry, as it has been used to detect and measure the concentration of other compounds in a sample.

Mechanism of Action

The mechanism of action of 2E-95 is not fully understood. However, it is believed that the compound interacts with proteins in the body, causing changes in their structure and activity. Additionally, it is believed that 2E-95 may interact with other molecules in the body, such as hormones and neurotransmitters, to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-95 are not fully understood. However, it is believed that the compound may affect the activity of proteins in the body, as well as hormones and neurotransmitters. Additionally, 2E-95 may have an effect on the metabolism of other compounds in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2E-95 in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is non-toxic and does not have any known side effects. However, the compound is volatile and has a low boiling point, which can make it difficult to store and handle. Furthermore, the exact mechanism of action of 2E-95 is still unknown, which can limit its potential applications.

Future Directions

There are a number of possible future directions for the study of 2E-95. These include further research into the compound’s mechanism of action and its potential applications in biochemistry, physiology, and pharmacology. Additionally, further research into the compound’s biochemical and physiological effects is needed, as well as research into its potential uses in analytical chemistry. Finally, further research into the compound’s advantages and limitations for laboratory experiments is needed, as well as research into its potential toxicity and side effects.

Synthesis Methods

2E-95 is synthesized by a reaction between 4-ethylphenol and 2-methoxybenzaldehyde. This reaction is catalyzed by an acid, such as sulfuric acid, and is usually conducted at temperatures between 80°C and 120°C. The reaction produces 2E-95 as the major product, along with smaller amounts of other compounds.

properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-14-8-10-15(11-9-14)17(19)13-12-16-6-4-5-7-18(16)20-2/h4-13H,3H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUVSGCFKKSIAO-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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